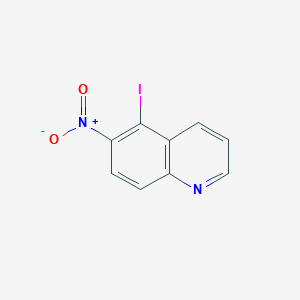

5-Iodo-6-nitroquinoline

Beschreibung

General Context of Quinoline (B57606) Scaffolds in Contemporary Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. frontiersin.orgmdpi.comrsc.org First isolated from coal tar in 1834, quinoline and its derivatives are now recognized for their presence in numerous natural products, especially alkaloids, and their extensive applications in drug discovery and materials science. mdpi.com The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of pharmacological activities. frontiersin.orgbohrium.com Consequently, the development of efficient synthetic methods for creating functionalized quinoline derivatives is a major focus of modern chemical research, employing strategies from classical cyclizations to modern transition-metal-catalyzed reactions. mdpi.comrsc.orgrsc.org

The rich chemistry of quinoline stems from its aromatic structure, which can undergo electrophilic substitutions, typically at the 5- and 8-positions of the benzene ring, and nucleophilic additions at the 2- and 4-positions of the pyridine ring. numberanalytics.com This inherent reactivity makes it a versatile building block for constructing complex molecular frameworks. numberanalytics.com

Strategic Importance of Halogen and Nitro Substituents in Quinoline Derivatives

The strategic placement of halogen and nitro groups on the quinoline scaffold significantly enhances its synthetic utility. Halogen atoms, particularly iodine, are excellent leaving groups in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. researchgate.net This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, onto the quinoline core. numberanalytics.comresearchgate.net Furthermore, halogenation can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design. mdpi.compreprints.org

The nitro group, a strong electron-withdrawing group, plays a multifaceted role. It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it activates the ring, particularly adjacent positions, towards nucleophilic aromatic substitution (SNAr). semanticscholar.org This allows for the direct introduction of nucleophiles, such as amines, by displacing a suitably positioned leaving group, like a halogen. semanticscholar.org The nitro group itself can also be readily reduced to an amino group, providing a gateway to a host of further chemical modifications. unesp.brnih.gov The combination of a halogen and a nitro group on a quinoline ring thus creates a powerful synthetic intermediate with multiple reactive handles for sequential, site-selective functionalization.

Academic Research Focus and Scope on 5-Iodo-6-nitroquinoline

Academic research on this compound has primarily focused on its role as a key intermediate in the synthesis of more complex molecules. Its structure is strategically designed for sequential reactions. The iodine at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, while the nitro group at the 6-position activates the molecule for nucleophilic substitution and can be subsequently reduced to an amine for further derivatization.

For instance, this compound has been utilized as a precursor in the synthesis of 6-nitroquipazine (B1217420) derivatives. clockss.org One notable application involves its use in the preparation of radiolabeled compounds for medical imaging. Specifically, a trimethylstannyl precursor of 5-iodo-6-nitroquipazine is used to synthesize the radioiodinated version, which acts as a selective serotonin (B10506) transporter radiotracer. iaea.org The synthesis of this compound itself can be achieved through the nitration of 5-iodoquinoline (B175257). clockss.org

The table below summarizes the key properties of the parent compounds that form the basis of this compound.

| Property | 5-Nitroquinoline (B147367) | 6-Nitroquinoline (B147349) |

| IUPAC Name | 5-nitroquinoline | 6-nitroquinoline |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol | 174.16 g/mol |

| Melting Point | 71-72 °C | 151-153 °C |

| CAS Number | 607-34-1 | 613-50-3 |

| SMILES | C1=CC2=C(C=CC=N2)C(=C1)N+[O-] | [O-]N+c1ccc2ncccc2c1 |

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com

The strategic arrangement of the iodo and nitro groups in this compound makes it a valuable and highly specific building block in multi-step organic syntheses aimed at creating complex, functionalized quinoline-based molecules.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5IN2O2 |

|---|---|

Molekulargewicht |

300.05 g/mol |

IUPAC-Name |

5-iodo-6-nitroquinoline |

InChI |

InChI=1S/C9H5IN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H |

InChI-Schlüssel |

ALSKPMNAGFSBIO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2I)[N+](=O)[O-])N=C1 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 5 Iodo 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Halogen Moiety

The iodine atom at the C-5 position of 5-iodo-6-nitroquinoline serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This class of reaction is a cornerstone for introducing diverse functionalities onto the quinoline (B57606) ring system. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (iodide) to restore aromaticity. byjus.commasterorganicchemistry.comnih.gov

The feasibility and rate of SNAr reactions on the this compound scaffold are profoundly influenced by the electronic effects of the nitro group (–NO₂). Positioned at C-6, which is para to the iodo-substituted C-5, the nitro group exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. byjus.comresearchgate.net This effect significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. masterorganicchemistry.compressbooks.pub

Crucially, the para relationship allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. byjus.compressbooks.pub This stabilization of the transition state lowers the activation energy of the reaction, thereby accelerating the rate of nucleophilic substitution. byjus.commasterorganicchemistry.com In contrast, a nitro group at a meta position would only offer inductive stabilization, which is less effective, highlighting the importance of the specific substitution pattern in this compound for this type of reactivity. byjus.com The activation of a quinoline ring by a nitro group facilitates the substitution of an adjacent halogen atom, a principle demonstrated in the synthesis of various substituted quinolines. semanticscholar.org

The activated nature of the C-5 position in this compound allows for the introduction of a wide array of nucleophiles. Among the most common are nitrogen-containing heterocycles such as piperazine (B1678402) and morpholine (B109124), which are important pharmacophoric fragments in medicinal chemistry. unipa.itresearchgate.net

Research on the analogous compound, 6-bromo-5-nitroquinoline (B1267105), provides a clear precedent for this reactivity. Treatment of 6-bromo-5-nitroquinoline with morpholine or piperazine under microwave conditions in the presence of a base like triethylamine (B128534) furnishes the corresponding 5-nitro-6-(morpholin-1-yl)quinoline and 5-nitro-6-(piperazin-1-yl)quinoline in high yields. semanticscholar.orgresearchgate.net These reactions underscore the synthetic utility of the SNAr pathway for creating C-N bonds. The formations are confirmed by the appearance of characteristic aliphatic signals for the morpholine and piperazine rings in ¹H NMR spectra. researchgate.net

The table below summarizes typical reaction conditions and yields for the SNAr reaction on a closely related substrate, demonstrating the expected reactivity for this compound.

| Nucleophile | Substrate | Reaction Conditions | Product | Yield | Reference |

| Morpholine | 6-Bromo-5-nitroquinoline | Triethylamine, Microwave (150 W), 90-119 °C | 5-Nitro-6-(morpholin-1-yl)quinoline | 98% | semanticscholar.org |

| Piperazine | 6-Bromo-5-nitroquinoline | Triethylamine, Microwave (150 W), 68-78 °C | 5-Nitro-6-(piperazin-1-yl)quinoline | 87% | semanticscholar.org |

Derivatization Strategies and Functional Group Interconversions

Beyond SNAr reactions at the C-5 position, this compound can undergo further transformations, allowing for extensive derivatization. These strategies primarily involve the chemical modification of the nitro group and carbon-carbon bond-forming reactions.

The nitro group at the C-6 position can be readily reduced to a primary amino group (–NH₂). This transformation is a critical step in the synthesis of many biologically active quinoline derivatives, as the resulting aminoquinoline can serve as a precursor for a multitude of further functionalizations, such as amide bond formation or diazotization. scispace.comnih.gov

Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or using reducing metals like iron powder in the presence of an acid or salt, are effective for this conversion. nih.govsmolecule.comcore.ac.uk For instance, 6-nitroquinoline (B147349) has been successfully reduced to 6-aminoquinoline (B144246) using iron powder in the presence of chloride ions or through catalytic reduction. core.ac.uk This conversion not only changes the electronic properties of the quinoline ring but also provides a new site for synthetic elaboration.

The carbon-iodine bond at the C-5 position is amenable to the formation of new carbon-carbon bonds through cross-coupling reactions. One of the most fundamental C-C bond-forming reactions is the Grignard reaction. nih.govchemguide.co.uk While direct examples of Grignard reactions on this compound are not extensively detailed, the principles of organometallic chemistry suggest its feasibility. The iodo-substituent can potentially undergo metal-halogen exchange to form a quinolinyl-magnesium halide intermediate, which could then react with various electrophiles.

However, the presence of the highly electrophilic nitro group introduces a significant challenge, as Grignard reagents can also react with nitro groups. researchgate.net Therefore, reaction conditions would need to be carefully controlled, or the nitro group might require protection or prior reduction. A more common approach for aryl iodides is the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are generally more tolerant of functional groups like nitro groups. In a related context, vinylmagnesium bromide, a Grignard reagent, has been used in reactions with nitroquinoline derivatives to form new C-C bonds. hud.ac.uk

Modern synthetic methods allow for the direct alkylation and arylation of the quinoline scaffold, often through transition-metal-catalyzed C-H activation. mdpi.com While the iodo- and nitro- groups in this compound would strongly direct reactivity in classical electrophilic or nucleophilic substitutions, C-H functionalization offers alternative pathways for derivatization.

For example, palladium- and rhodium-based catalysts have been successfully employed for the C-2 arylation of quinolines and quinoline N-oxides with aryl bromides. mdpi.com Similarly, direct alkylation of quinoline N-oxides has been achieved using ethers in the presence of a palladium catalyst. mdpi.com These methods provide powerful tools for installing alkyl and aryl groups at specific positions on the heterocyclic ring, complementing the reactivity offered by the pre-existing iodo and nitro functionalities. Such reactions tolerate a range of functional groups, including halogens, which can be reserved for subsequent transformations. mdpi.com

Spectroscopic and Structural Elucidation Studies of 5 Iodo 6 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the 5-Iodo-6-nitroquinoline molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of a related compound, 3-iodo-6-nitroquinoline (B2823073), provides insight into the expected proton signals for this compound. In the spectrum of 3-iodo-6-nitroquinoline, distinct signals corresponding to each proton in the molecule are observed. rsc.org For instance, the proton at position 2 (H-2) appears as a doublet at δ 9.22 ppm, while the H-4 proton is observed as a doublet at δ 8.75 ppm. rsc.org The spectrum also shows signals for H-5, H-7, and H-8, each with characteristic chemical shifts and coupling patterns that reflect their electronic environment and proximity to other protons. rsc.org This detailed analysis allows for the unambiguous assignment of each proton in the quinoline (B57606) ring system.

A similar detailed analysis would be applied to the ¹H NMR spectrum of this compound to confirm the positions of the iodo and nitro substituents. The expected spectrum would show distinct signals for the protons at positions 2, 3, 4, 7, and 8, with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the bulky iodine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of 3-iodo-6-nitroquinoline, each unique carbon atom gives rise to a single resonance. rsc.org The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For example, the carbon atom bonded to the iodine (C-3) would be expected to have a significantly different chemical shift compared to the other carbons in the ring due to the heavy atom effect of iodine. bhu.ac.in The carbons in the vicinity of the electron-withdrawing nitro group would also exhibit characteristic downfield shifts. rsc.org

The analysis of the ¹³C NMR spectrum of this compound would involve assigning each of the nine carbon signals to their respective positions in the quinoline ring. This process, often aided by techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for a complete and unambiguous mapping of the carbon framework, thus confirming the substitution pattern.

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., NOE)

While not typically required for a rigid aromatic system like this compound, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be invaluable for determining stereochemistry and conformation in more complex molecules. srce.hrnih.gov NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. bhu.ac.in This provides information about the spatial proximity of atoms, which is crucial for establishing the three-dimensional structure of a molecule. nih.gov For instance, in the structural elucidation of complex natural products, NOE data can differentiate between cis and trans isomers or determine the relative orientation of substituents on a ring. nih.gov

In the context of this compound, while there are no stereocenters, NOE experiments could be used to confirm the through-space proximity of adjacent protons, further solidifying the structural assignment derived from ¹H and ¹³C NMR data.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula.

For this compound, HRMS would be used to confirm the molecular formula C₉H₅IN₂O₂. rsc.org The analysis of a related compound, 3-iodo-6-nitroquinoline, by HRMS (ESI-TOF) showed a calculated mass of 300.9474 for [M+H]⁺, with the found mass being 300.9471, confirming its molecular formula. rsc.org A similar experiment with this compound would provide a precise mass measurement, leaving no doubt as to its elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. raco.cat The molecule is ionized and then fragmented, and the masses of the resulting fragments are detected. nist.gov The way in which the molecule breaks apart can reveal the connectivity of its atoms. For example, the loss of characteristic fragments such as the nitro group (NO₂) or the iodine atom would be expected and would further support the proposed structure. datapdf.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. mdpi.com Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule. rsc.org

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro group (NO₂). These typically appear as two distinct bands in the regions of 1560-1500 cm⁻¹ (asymmetric stretching) and 1360-1300 cm⁻¹ (symmetric stretching). mdpi.com The spectrum of the related 3-iodo-6-nitroquinoline shows characteristic peaks at 1528 cm⁻¹ and 1344 cm⁻¹, corresponding to the nitro group. rsc.org Additionally, the IR spectrum of this compound would display bands characteristic of the aromatic quinoline ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region. rsc.org The C-I stretching vibration would appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=C and C=N Stretch | 1650-1400 |

| Asymmetric NO₂ Stretch | 1560-1500 |

| Symmetric NO₂ Stretch | 1360-1300 |

| C-I Stretch | 600-500 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide powerful evidence for the structure of a molecule in solution or in the gas phase, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. bioscience.fi The diffraction pattern is directly related to the arrangement of atoms in the crystal lattice, and from this data, a three-dimensional model of the molecule can be constructed with high precision. libretexts.org

Theoretical and Computational Investigations of 5 Iodo 6 Nitroquinoline and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the electronic structure of molecules. DFT calculations are instrumental in determining a molecule's geometry, orbital energies, and electron density distribution, which collectively govern its chemical behavior. researchgate.net

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 5-Iodo-6-nitroquinoline, the geometry would be optimized to ascertain the precise bond lengths, bond angles, and dihedral angles.

The quinoline (B57606) core is a planar bicyclic aromatic system. The substituents at the 5- and 6-positions (iodo and nitro groups, respectively) will influence this planarity. The nitro group (-NO₂) may exhibit a slight twist relative to the quinoline ring to minimize steric strain. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict these structural parameters with high accuracy. researchgate.net

Below is a table of representative optimized geometrical parameters anticipated for this compound, based on data from analogous compounds like 2-Methyl-8-nitroquinoline.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C-I | ~2.10 |

| C-N (nitro) | ~1.47 | |

| N-O (nitro) | ~1.22 | |

| C-C (aromatic) | 1.36 - 1.42 | |

| Bond Angle (°) | C-C-I | ~120 |

| C-C-N (nitro) | ~118 | |

| O-N-O (nitro) | ~125 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgwikipedia.org

The table below presents expected FMO properties for this compound, based on calculations for other nitro-substituted quinolines. researchgate.net

| Parameter | Expected Energy (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.5 to -7.0 | Electron-donating ability |

| ELUMO | ~ -2.5 to -3.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.0 to 4.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). imist.ma

For this compound, the MEP surface would show a significant region of negative potential around the oxygen atoms of the nitro group, making this area a prime target for electrophilic attack. The hydrogen atoms on the quinoline ring would exhibit positive potential. The iodine atom, due to its ability to engage in halogen bonding, can present a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it an electrophilic site. mdpi.com

Average Local Ionization Energy (ALIE) is another surface descriptor that indicates the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values are the most reactive towards electrophiles. This analysis would complement the MEP map by highlighting the most easily ionizable sites.

Fukui Functions and Other Quantum-Molecular Reactivity Descriptors

Fukui functions provide a more quantitative, atom-specific measure of reactivity than MEP maps. wikipedia.org Derived from DFT, they identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netscm.com

f+(r) : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron).

f-(r) : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron).

f0(r) : Predicts reactivity towards a radical attack .

For this compound, the carbon atom attached to the nitro group and other specific carbons in the quinoline ring are expected to have high f+ values, indicating susceptibility to nucleophilic attack. The nitro group's oxygen atoms and the quinoline nitrogen would likely show high f- values, indicating their role in electrophilic interactions.

Other quantum-molecular descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) can also be calculated to provide a global understanding of the molecule's reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide insight into static molecules, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations are used to study conformational changes, molecular flexibility, and, crucially, intermolecular interactions with other molecules, such as solvents or biological receptors. nih.govmdpi.com

An MD simulation of this compound, perhaps in a solvent like water or DMSO, would reveal how the molecule moves and interacts with its environment. This is particularly important for understanding how it might bind to a biological target. The simulations can analyze the stability of specific conformations and the strength and lifetime of intermolecular bonds, such as hydrogen bonds or halogen bonds. tandfonline.comacs.org Studies on analogous quinoline derivatives have used MD simulations to confirm the stability of ligand-protein complexes, providing insight into their potential as inhibitors. tandfonline.comnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Properties

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density within a molecule. It translates the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. youtube.com

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from donor-acceptor interactions. semanticscholar.org These interactions represent hyperconjugation—the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. uns.ac.rs

The table below illustrates the type of stabilizing interactions that would be identified by an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | ~20.5 | Intra-ring π-delocalization |

| LP(1) NQuinoline | π(C5-C6) | ~25.0 | Lone pair delocalization |

| LP(2) ONitro | π*(N-CRing) | ~30.0 | Charge delocalization from nitro group |

E(2) measures the intensity of the interaction between electron donors and acceptors. A higher E(2) value indicates a more significant interaction and greater molecular stability arising from that delocalization.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult to probe experimentally. escholarship.orgnih.govmdpi.com While specific computational studies focusing exclusively on the reaction mechanisms and transition states of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining theoretical investigations of analogous nitroaromatic and quinoline systems. nih.govnih.govresearchgate.net Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a quantitative understanding of reaction feasibility and selectivity. mdpi.comufl.edu

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the presence of the iodine substituent on the quinoline core. Computational models would be invaluable in predicting the outcomes of various transformations, such as nucleophilic aromatic substitution (SNAr) reactions, where an incoming nucleophile displaces either the iodo or the nitro group.

For instance, in a hypothetical SNAr reaction, computational analysis could be used to model the stepwise mechanism, which typically involves the formation of a high-energy intermediate known as a Meisenheimer complex. DFT calculations would allow for the precise determination of the geometries of reactants, the transition state, the Meisenheimer intermediate, and the products.

Key parameters that would be elucidated from such a computational study include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.

Transition State Geometry: The specific arrangement of atoms at the highest point on the reaction energy profile. Analysis of the transition state structure can reveal crucial details about bond breaking and bond formation.

An illustrative, hypothetical data table for a competing SNAr reaction on this compound with a generic nucleophile (Nu-) is presented below. This table demonstrates the type of quantitative data that would be generated from a detailed computational investigation, comparing the displacement of the iodo versus the nitro group.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Aromatic Substitution on this compound

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) |

|---|---|---|

| Displacement of 5-Iodo group | 18.5 | -10.2 |

Note: The data in this table is purely illustrative and intended to represent the type of results obtained from computational studies. Actual values would require specific DFT calculations.

The hypothetical data in Table 1 would suggest that the displacement of the iodo group is both kinetically and thermodynamically more favorable than the displacement of the nitro group under these theoretical conditions.

Furthermore, computational studies can explore the influence of solvents, catalysts, and substituent effects on the reaction mechanism and energetics. bris.ac.uk By modeling the reaction in different solvent environments (e.g., polar aprotic vs. protic), researchers can predict how solvation affects the stability of the transition state and intermediates, thereby influencing the reaction rate and outcome.

Applications of 5 Iodo 6 Nitroquinoline As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Radioligands for Imaging Applications

A significant application of 5-Iodo-6-nitroquinoline is its role as a precursor in the synthesis of radioligands for medical imaging. Specifically, it is used to create 5-iodo-6-nitroquipazine (INQUIP), a radiotracer designed for Single Photon Emission Computed Tomography (SPECT) imaging. This technique allows for the visualization and study of specific biochemical processes within the body.

The synthesis involves a multi-step process that ultimately leads to a BOC-protected 5-tributyltin-6-nitroquipazine precursor. This precursor is then subjected to radioiodination to produce the final radiolabeled product. By using radioactive isotopes of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), the resulting 5-iodo-6-nitroquipazine becomes a tracer that can be detected by SPECT scanners.

Once administered, [¹²³I]5-iodo-6-nitroquipazine acts as a ligand for the serotonin (B10506) transporter, a key protein in the brain's serotonergic system. SPECT images captured using this tracer can reflect the distribution and density of these transporters. This information is valuable for researching the pathophysiology of various neurological and psychiatric disorders where the serotonin system is implicated. Studies have shown that these SPECT images are sensitive measures of in vivo binding to the serotonin transporter, supporting the development of this tracer for studying serotonergic neurons in humans .

Intermediate in the Design and Synthesis of Prodrugs

The quinoline (B57606) structure is a recognized scaffold in medicinal chemistry, and various derivatives have been investigated in the context of prodrug design. Prodrugs are inactive compounds that are converted into active drugs within the body. This approach can be used to improve a drug's properties, such as its solubility or half-life.

While the general principle of using functionalized heterocyclic compounds as intermediates for prodrugs is well-established, specific examples detailing the use of this compound as an intermediate in the design and synthesis of prodrugs are not extensively documented in the available research. However, the presence of the nitro and iodo groups offers potential handles for chemical modification. For instance, the nitro group can be reduced to an amine, which can then be functionalized to create a cleavable promoiety, a key component of a prodrug. This strategy, in theory, could allow for the targeted release of a pharmacologically active quinoline derivative.

Scaffold for the Development of Novel Quinoline-Based Heterocyclic Systems

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various modifications are made to develop new compounds. Quinoline and its derivatives are considered important scaffolds due to their presence in a wide range of biologically active molecules. nih.govresearchgate.net The this compound molecule, with its distinct functional groups, serves as an attractive starting point for creating novel and more complex quinoline-based heterocyclic systems.

The iodine atom at the 5-position is particularly useful as it can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, effectively extending the molecular framework. The nitro group at the 6-position can also be chemically transformed, most commonly through reduction to an amino group. This resulting amine can then be used to build additional fused heterocyclic rings onto the quinoline core.

For example, research has demonstrated the synthesis of libraries of 6-iodo-substituted carboxy-quinolines, highlighting the utility of the iodo-quinoline framework as a scaffold for developing new antimicrobial agents. nih.gov This illustrates how the quinoline scaffold can be systematically modified to generate a series of compounds with diverse biological activities.

Role in Multi-Component Reaction Pathways and Library Synthesis

Multi-component reactions (MCRs) are chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. dovepress.comnih.govnih.gov This approach is highly efficient and is often used in drug discovery to rapidly generate large collections of diverse compounds, known as chemical libraries.

The functional groups present on this compound make it a potentially valuable component in MCRs. The reactivity of the quinoline ring system, combined with the specific functionalities of the iodo and nitro groups, allows for the creation of complex molecular structures in a single step. For instance, the synthesis of a library of 6-iodo-substituted carboxy-quinolines has been achieved using a one-pot, three-component method. nih.gov This process involved the reaction of iodo-aniline, pyruvic acid, and various aldehydes. nih.gov

This approach offers several advantages, including rapid reaction times and high product yields. nih.gov The resulting library of compounds can then be screened for biological activity, such as antimicrobial properties. nih.gov The table below shows the results of antimicrobial testing for a library of synthesized iodo-quinoline derivatives against several microbial strains.

| Compound | Substituent on Aldehyde | Antimicrobial Activity vs. S. epidermidis (MIC µg/mL) | Antimicrobial Activity vs. K. pneumoniae (MIC µg/mL) | Antimicrobial Activity vs. C. parapsilosis (MIC µg/mL) |

|---|---|---|---|---|

| 4a | Phenyl | 62.5 | > 500 | 125 |

| 4b | 4-methylphenyl | 62.5 | > 500 | 125 |

| 4c | 4-fluorophenyl | 62.5 | > 500 | 125 |

| 4d | 4-chlorophenyl | 31.25 | > 500 | 62.5 |

| 4e | 4-bromophenyl | 31.25 | > 500 | 62.5 |

This data is based on findings related to a library of 6-iodo-substituted carboxy-quinolines and is presented to illustrate the application of library synthesis for iodo-quinoline derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for 5-Iodo-6-nitroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential nitration and iodination of the quinoline backbone. For example:

Nitration : Start with quinoline derivatives under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the 6-position.

Iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) to achieve regioselective iodination at the 5-position .

Critical factors include temperature control (<50°C to avoid side reactions) and stoichiometric ratios (1:1.2 substrate:iodinating agent). Purification via column chromatography (silica gel, hexane/EtOAc) is recommended for isolating high-purity products (>95%) .

Q. How can researchers characterize the regiochemical structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Analyze coupling patterns to confirm substituent positions. For example, the nitro group at C6 deshields adjacent protons (C7-H appears as a doublet at δ 8.5–9.0 ppm) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure. The I···O nitro interactions (2.8–3.1 Å) can confirm spatial orientation .

- Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₄IN₂O₂) with <2 ppm error .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective iodination during this compound synthesis?

- Methodological Answer : Regioselectivity issues often arise due to competing halogenation at adjacent positions. Solutions include:

- Directed Metalation : Use directing groups (e.g., -NO₂) to favor iodination at the 5-position. Pd-catalyzed C–H activation with ligands like PPh₃ enhances selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for iodination at electron-deficient positions .

- Kinetic Control : Lower reaction temperatures (0–25°C) slow competing pathways, favoring the desired product .

Comparative studies using DFT calculations (e.g., Gaussian 16) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. How do structural analogs (e.g., 6-Fluoro-5-nitroquinoline) inform the design of this compound-based bioactive compounds?

- Methodological Answer : Analogs provide insights into structure-activity relationships (SAR):

- Electron-Withdrawing Groups : Nitro and halogen substituents increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites).

- Hydrogen Bonding : The nitro group forms H-bonds with amino acid residues (e.g., Tyr, Lys), as shown in co-crystallization studies with model proteins .

- Bioisosteric Replacements : Replace iodine with fluorine (lower steric demand) to optimize pharmacokinetics without compromising activity. For example, 6-Fluoro-5-nitroquinoline shows improved solubility while retaining antibacterial efficacy .

Q. How should researchers address contradictory data in biological assays involving this compound?

- Methodological Answer : Contradictions may stem from assay conditions or impurity interference. Mitigation steps:

Purity Validation : Re-test compounds using HPLC (≥98% purity) to rule out side-product interference .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

Orthogonal Assays : Confirm activity via complementary methods (e.g., fluorescence quenching for binding studies vs. enzymatic inhibition assays) .

Control Experiments : Use known inhibitors (e.g., ciprofloxacin for antibacterial assays) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.